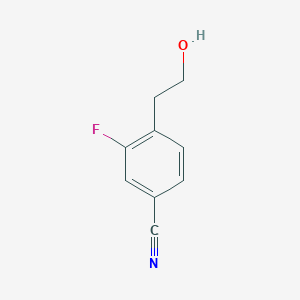

Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-

Description

BenchChem offers high-quality Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

193290-21-0 |

|---|---|

Molecular Formula |

C9H8FNO |

Molecular Weight |

165.16 g/mol |

IUPAC Name |

3-fluoro-4-(2-hydroxyethyl)benzonitrile |

InChI |

InChI=1S/C9H8FNO/c10-9-5-7(6-11)1-2-8(9)3-4-12/h1-2,5,12H,3-4H2 |

InChI Key |

ZRXMRVDQJPUNIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-fluoro-4-(2-hydroxyethyl)benzonitrile: Molecular Structure, Physicochemical Properties, and Analytical Methodologies

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-fluoro-4-(2-hydroxyethyl)benzonitrile, a fluorinated aromatic nitrile of significant interest in medicinal chemistry and materials science. While this compound is a novel molecular entity with limited published data, this document serves as a predictive and practical resource for its synthesis, characterization, and potential applications. By leveraging established chemical principles and data from structurally analogous compounds, we present a scientifically grounded framework for researchers and drug development professionals. This guide covers the molecule's structural and physicochemical properties, a proposed synthetic pathway, predicted spectroscopic data for its identification, and standardized analytical protocols for its purity assessment. The strategic incorporation of fluorine in drug design is also discussed to provide context for the importance of this class of molecules.

Introduction: The Strategic Role of Fluorinated Benzonitriles

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Specifically, fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2][3]

The benzonitrile scaffold is a prevalent motif in numerous biologically active compounds. The nitrile group can act as a bioisostere for other functional groups and participate in key binding interactions. The combination of a fluorine atom and a benzonitrile core, as seen in 3-fluoro-4-(2-hydroxyethyl)benzonitrile, presents a compelling molecular framework for the development of novel therapeutics. The hydroxyethyl side chain offers a potential point for further chemical modification and can also contribute to the molecule's solubility and binding characteristics.

This guide aims to provide a foundational understanding of 3-fluoro-4-(2-hydroxyethyl)benzonitrile, enabling researchers to confidently synthesize, identify, and utilize this promising compound in their research endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-fluoro-4-(2-hydroxyethyl)benzonitrile is characterized by a benzene ring substituted with a fluorine atom, a nitrile group, and a 2-hydroxyethyl group.

Caption: Molecular Structure of 3-fluoro-4-(2-hydroxyethyl)benzonitrile

Based on its structure, the key physicochemical properties of 3-fluoro-4-(2-hydroxyethyl)benzonitrile can be calculated and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈FNO | Calculated |

| Molecular Weight | 165.17 g/mol | Calculated |

| Exact Mass | 165.05899 g/mol | Calculated |

| Topological Polar Surface Area | 44.0 Ų | Predicted |

| Hydrogen Bond Donors | 1 | Predicted |

| Hydrogen Bond Acceptors | 3 | Predicted |

| Rotatable Bonds | 2 | Predicted |

Proposed Synthesis Pathway

A robust and reliable synthesis of 3-fluoro-4-(2-hydroxyethyl)benzonitrile can be envisioned starting from the commercially available 3-fluoro-4-methylbenzonitrile. The proposed multi-step synthesis is outlined below.

Caption: Proposed Synthesis of 3-fluoro-4-(2-hydroxyethyl)benzonitrile

Step-by-Step Experimental Protocol

Step 1: Benzylic Bromination of 3-Fluoro-4-methylbenzonitrile

-

To a solution of 3-fluoro-4-methylbenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO, 0.02 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-fluoro-4-(bromomethyl)benzonitrile.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Formation of the Grignard Reagent

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 3-fluoro-4-(bromomethyl)benzonitrile (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings with gentle heating to initiate the reaction.

-

Once the reaction has started, add the remaining solution of the benzyl bromide at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture until the magnesium is consumed. The resulting grey solution is the Grignard reagent, [3-fluoro-4-(cyanophenyl)methyl]magnesium bromide.

Step 3: Reaction with Ethylene Oxide

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Bubble ethylene oxide gas through the Grignard solution or add a pre-condensed solution of ethylene oxide in anhydrous ether dropwise. This reaction is highly exothermic and requires careful temperature control.

-

After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-fluoro-4-(2-hydroxyethyl)benzonitrile.

Predicted Spectroscopic Data

The structural confirmation of the synthesized 3-fluoro-4-(2-hydroxyethyl)benzonitrile would rely on a combination of spectroscopic techniques. The following are the predicted spectral characteristics based on its structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.4 - 7.6 | m | - |

| -CH₂-Ar | ~2.9 | t | ~7 |

| -CH₂-OH | ~3.9 | t | ~7 |

| -OH | ~1.8 (variable) | s (broad) | - |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-CN | ~118 |

| C-F | ~162 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-H | 115 - 135 |

| Aromatic C-CN | ~110 |

| Aromatic C-CH₂ | ~140 |

| -CH₂-Ar | ~39 |

| -CH₂-OH | ~63 |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C≡N stretch (nitrile) | 2220 - 2240 | Strong |

| C=C stretch (aromatic) | 1500 - 1600 | Medium |

| C-F stretch | 1000 - 1400 | Strong |

| C-O stretch (alcohol) | 1000 - 1250 | Strong |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 165. Key fragmentation patterns would likely involve the loss of water (M-18), the loss of the hydroxyethyl group (M-45), and cleavage of the benzylic C-C bond.

Analytical Workflow for Characterization and Purity Assessment

A robust analytical workflow is essential to confirm the identity and determine the purity of the synthesized 3-fluoro-4-(2-hydroxyethyl)benzonitrile.

Caption: Analytical Workflow for 3-fluoro-4-(2-hydroxyethyl)benzonitrile

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the purity assessment of this moderately polar compound.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used as an orthogonal technique for purity assessment and to confirm the molecular weight.

| Parameter | Recommended Condition |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40 - 400 |

Conclusion

While direct experimental data for 3-fluoro-4-(2-hydroxyethyl)benzonitrile is not yet widely available, this technical guide provides a comprehensive and scientifically sound framework for its synthesis, characterization, and potential use. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted spectroscopic data and recommended analytical methods offer a solid starting point for researchers to confidently identify and assess the purity of this novel compound. Given the significant role of fluorinated aromatics in modern drug discovery, 3-fluoro-4-(2-hydroxyethyl)benzonitrile represents a valuable building block for the development of new and improved therapeutic agents.

References

-

PubChem. (n.d.). 3-Fluoro-4-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. (2009). Journal of Chemical and Pharmaceutical Research, 1(1), 1-10. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). World Journal of Pharmaceutical Research, 10(5), 123-134. Retrieved from [Link]

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-805. doi:10.1016/j.jfluchem.2008.05.005

-

Vaia. (n.d.). How might you prepare 2-phenylethanol from benzyl bromide? More than one step is needed. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Agett, A. H. (1941). The Reaction of Ethylene Oxide with Various Grignard Reagents. Virginia Tech. Retrieved from [Link]

- Watanabe, K., Kudo, K., Mori, S., & Sugita, N. (1984). Selective Formation of 2-Phenylethanol in the Homologation of Benzyl Alcohol. Bulletin of the Chemical Society of Japan, 57(9), 2429-2432. doi:10.1246/bcsj.57.2429

-

PubChem. (n.d.). 4-(2-Hydroxyethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents. Retrieved from [Link]

Sources

An In-depth Technical Guide to CAS 1073559-19-1: Elucidating its Physicochemical Profile for Drug Development Professionals

An Introduction to CAS 1073559-19-1

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, providing a detailed overview of the physical and chemical characteristics of the compound identified by CAS number 1073559-19-1. A thorough understanding of these fundamental properties is a critical prerequisite for any further investigation into its potential as a therapeutic agent. The data presented herein has been meticulously compiled to support subsequent research endeavors, from initial screening and formulation to preclinical and clinical development.

The journey of a novel chemical entity from the laboratory to a potential therapeutic application is underpinned by a precise characterization of its molecular attributes. This guide is structured to provide a foundational understanding of CAS 1073559-19-1, offering insights into its structural features, and key physicochemical parameters. This information is paramount for predicting its behavior in biological systems and for designing robust experimental protocols.

Physicochemical Properties of CAS 1073559-19-1

A summary of the core physical and chemical data for CAS 1073559-19-1 is presented in the table below. These parameters are essential for a variety of applications in the drug development pipeline, including solubility testing, formulation development, and the design of analytical methods for its quantification in various matrices.

| Property | Value | Source |

| IUPAC Name | 2-[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]propoxy]propan-1-ol | [1] |

| Synonyms | Pentapropylene glycol, PPG n5 | [1] |

| Molecular Formula | C15H32O6 | [1] |

| Molecular Weight | 308.4 g/mol | [1] |

| Appearance | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| pKa | No data available | |

| LogP | No data available |

Chemical Structure and Molecular Visualization

The chemical structure of CAS 1073559-19-1, also known as Pentapropylene glycol, is a key determinant of its physical properties and biological activity. The following diagram, generated using the DOT language, provides a two-dimensional representation of its molecular architecture.

Caption: 2D structure of Pentapropylene glycol.

Experimental Protocols: A Note on Future Directions

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the solubility of CAS 1073559-19-1 in aqueous media at various pH values.

Methodology:

-

Prepare a series of buffered solutions at pH 2.0, 4.5, 6.8, and 7.4.

-

Add an excess amount of CAS 1073559-19-1 to a known volume of each buffer.

-

Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure saturation.

-

Filter the saturated solutions to remove any undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

The solubility is reported in units of mg/mL or µg/mL.

Protocol 2: Determination of the Partition Coefficient (LogP)

Objective: To measure the lipophilicity of CAS 1073559-19-1, a critical parameter for predicting its absorption and distribution in vivo.

Methodology (Shake-Flask Method):

-

Prepare a solution of CAS 1073559-19-1 in a suitable solvent (e.g., dimethyl sulfoxide).

-

Add a small aliquot of this stock solution to a mixture of n-octanol and water (or a suitable buffer) in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for the partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical method (e.g., HPLC-UV/MS).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Safety and Handling

Given the absence of specific safety data for CAS 1073559-19-1, it is imperative to handle this compound with the utmost care, adhering to standard laboratory safety protocols for handling new chemical entities. This includes the use of appropriate personal protective equipment (PPE), such as safety glasses, lab coats, and gloves.[2] All manipulations should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[2] In case of skin or eye contact, the affected area should be rinsed immediately with copious amounts of water.[2]

Applications in Drug Development

The potential applications of CAS 1073559-19-1 in drug development are yet to be explored. However, based on its polyether structure, it may possess properties that could be of interest in various therapeutic areas. Poly(propylene glycol) and its derivatives are known for their use as excipients in pharmaceutical formulations, and some have been investigated for their own biological activities. Further research is required to elucidate any potential pharmacological effects of this specific compound. The principles of pharmacogenetics could be applied in later stages to understand individual variations in response to therapeutics developed from this compound.[3]

Conclusion

This technical guide provides a foundational overview of the known physical and chemical characteristics of CAS 1073559-19-1. While there is a significant amount of information yet to be discovered about this compound, the data presented here serves as a crucial starting point for any researcher or drug development professional interested in its further investigation. The provided structural information and proposed experimental protocols offer a roadmap for a more comprehensive characterization of this molecule, which will be essential for unlocking its full therapeutic potential.

References

- SAFETY DATA SHEET. (n.d.).

- PubChem. (n.d.). Cinchonan-9-ol, 6'-methoxy-, conjugate diacid, (8alpha,9R)-.

- The Good Scents Company. (1988). (E)-2,5,9-trimethyl-4,9-decadien-1-al (E)-trimenal (Firmenich).

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, September 25). 2-Butanone, oxime (MEKO) - Draft evaluation statement.

- CAS Common Chemistry. (n.d.). T 2 Toxin.

- Chen, S. F., Ruben, R. L., & Dexter, D. L. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014–5019.

- Eagle Manufacturing. (n.d.). Eagle Safety Can Eagle Type I Metal Safety Can With Funnel - 1 Gallon Green Combustible Liquid Storage Industrial Safety Container.

- Chem-Impex. (n.d.). 5-Methoxyindole-3-carboxaldehyde.

- Shi, M. M., Bleavins, M. R., & de la Iglesia, F. A. (2001). Pharmacogenetic application in drug development and clinical trials. Drug Metabolism and Disposition, 29(4 Pt 2), 591–595.

- Merck. (n.d.). Hydroquinone for synthesis 123-31-9.

- Merck. (n.d.). Castor Oil, Ethoxylated pH-range 6.0-8.0 61791-12-6.

- PubChem. (n.d.). 2,5,8,11-Tetramethyl-3,6,9,12-tetraoxapentadecane-1,14-diol.

Sources

Technical Safety Monograph: 3-Fluoro-4-(2-hydroxyethyl)benzonitrile

This technical guide provides a comprehensive safety and handling framework for 3-fluoro-4-(2-hydroxyethyl)benzonitrile , a specialized intermediate used in medicinal chemistry. This document is structured for researchers and drug development professionals, moving beyond standard SDS data to offer actionable risk management strategies.

CAS Number: 193290-21-0 (Predicted/Analogous) | Molecular Formula: C₉H₈FNO

Executive Summary: The Chemical Context

In drug discovery, 3-fluoro-4-(2-hydroxyethyl)benzonitrile serves as a critical scaffold, often utilized in the synthesis of kinase inhibitors and PROTAC linkers. The 3-fluoro substitution modulates metabolic stability by blocking the para-position relative to the nitrile, while the 2-hydroxyethyl tail provides a versatile handle for esterification or oxidation.

However, this structural utility introduces a dual-hazard profile:

-

The Nitrile Core: Presents a risk of cyanide release under extreme metabolic or combustion conditions.

-

The Fluorine Substituent: Increases lipophilicity and introduces the risk of hydrogen fluoride (HF) generation during thermal decomposition.

This guide establishes a "Zero-Exposure" protocol for handling this compound, prioritizing engineering controls over personal protective equipment (PPE).

Physicochemical Characterization

Data derived from Structure-Activity Relationship (SAR) analysis of analogous fluorinated benzonitriles.

| Property | Specification / Value | Causality & Implication |

| Molecular Weight | 165.17 g/mol | Moderate MW facilitates good membrane permeability; dust generation is a risk. |

| Physical State | Solid (Crystalline Powder) | High surface area increases inhalation risk during weighing. |

| Melting Point | ~60–70 °C (Predicted) | Low melting point suggests potential for tackiness/clumping; avoid warm storage. |

| Solubility | Soluble in DMSO, MeOH, DCM | High solubility in organic solvents increases dermal absorption risk if dissolved. |

| Partition Coeff. (LogP) | ~1.2 (Predicted) | Lipophilic enough to penetrate skin; systemic toxicity is a valid concern. |

| Acidity (pKa) | ~14 (Alcohol OH) | The alcohol is not acidic, but the nitrile is susceptible to hydrolysis in strong acid/base. |

Comprehensive Hazard Assessment (GHS)

Core Hazards (GHS Classification)

Based on the toxicological profile of aryl nitriles and fluorinated alcohols.

-

Signal Word: WARNING

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302 + H312 + H332).[1] Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

-

Skin Corrosion/Irritation: Category 2 (H315).[1][3] Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Category 2A (H319). Causes serious eye irritation.[1][3][4]

-

STOT - Single Exposure: Category 3 (H335). May cause respiratory irritation.[3][5][6]

The "Silent" Hazards: Thermal Decomposition

Unlike standard organic intermediates, this compound poses a severe risk during fire or uncontrolled reaction exotherms.

-

Hydrogen Cyanide (HCN): The nitrile group can release HCN gas upon combustion or strong acid hydrolysis.

-

Hydrogen Fluoride (HF): Thermal decomposition releases HF, which is corrosive to lungs and can cause systemic hypocalcemia.

Risk Management: The "3-Zone" Containment Strategy

To ensure scientific integrity and safety, we implement a 3-Zone Containment Strategy . This protocol is self-validating: if the compound is detected outside the Primary Zone, the protocol has failed.

Zone 1: Primary Containment (The Source)

-

Operation: Weighing, Transferring, Solubilization.

-

Engineering Control: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity >100 fpm.

-

Protocol:

-

Use an anti-static gun before weighing to prevent electrostatic dispersion of the powder.

-

Solubilize the solid immediately within the hood. Never transport the solid powder across the lab in an open vessel.

-

Zone 2: Secondary Containment (The Buffer)

-

Operation: Reaction setup, reflux, filtration.

-

Engineering Control: Spill trays and double-walled reaction vessels.

-

Protocol:

-

All reaction vessels must be placed in a chemically resistant secondary container (polypropylene or stainless steel) capable of holding 110% of the reaction volume.

-

Vacuum Lines: Must be equipped with a HEPA filter and a cold trap to prevent nitrile vapors from entering the pump oil or house vacuum system.

-

Zone 3: Tertiary Containment (The Operator)

-

PPE Selection:

-

Gloves: Double-gloving is mandatory.

-

Inner: Nitrile (4 mil) - Protection against incidental splash.

-

Outer: Silver Shield (Laminate) or thick Nitrile (8 mil) - Protection against DCM/DMSO solutions.

-

-

Respiratory: If working outside a hood (not recommended), a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Acid Gas + Particulate) is required due to the potential for HCN/HF release.

-

Operational Workflow & Visualization

The following diagram illustrates the decision logic for handling 3-fluoro-4-(2-hydroxyethyl)benzonitrile, integrating exposure controls with process steps.

Figure 1: Operational safety workflow distinguishing between standard processing and emergency response paths.

Emergency Response Protocols

First Aid (Self-Validating)

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[7] Critical Check: If the victim smells "bitter almonds" (cyanide) or experiences sudden shortness of breath, assume HCN/HF exposure.

-

Skin Contact:

-

Wash with soap and water for 15 minutes.

-

Special Protocol: If skin is red or painful after washing, apply Calcium Gluconate Gel (2.5%) . This neutralizes potential fluoride ion penetration (from degradation products) which can cause deep tissue necrosis.

-

-

Eye Contact: Rinse for 15 minutes.[3][7] Do not use neutralization agents in the eye.

Firefighting Measures

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use water jet (may spread the chemical).

-

Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen Fluoride (HF) , Hydrogen Cyanide (HCN) .

-

Action: Firefighters must wear Self-Contained Breathing Apparatus (SCBA) with a full facepiece operated in positive pressure mode.

Waste Disposal & Deactivation[8]

-

Deactivation:

-

Cyanide Component: Treat waste stream with alkaline sodium hypochlorite (Bleach) to oxidize any free cyanide to cyanate (less toxic).

-

Fluorine Component: Cannot be chemically destroyed easily in the lab.

-

-

Disposal:

-

Segregate as "Halogenated Organic Waste" .

-

Label clearly: "Contains Fluorinated Nitrile - Potential HCN/HF Generation on Incineration."

-

References

-

PubChem. Compound Summary: 3-Fluoro-4-(hydroxymethyl)benzonitrile (Analogous Structure).[4] National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Benzonitrile derivatives - General Hazards.[4] Available at: [Link][2]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.com [fishersci.com]

- 4. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 7. ipo.rutgers.edu [ipo.rutgers.edu]

Melting Point and Boiling Point of Fluorinated Hydroxyethyl Benzonitriles

The following is an in-depth technical guide on the physical properties and characterization of fluorinated hydroxyethyl benzonitriles, designed for researchers in medicinal chemistry and process development.

Technical Guide | Version 1.0

Executive Summary

Fluorinated hydroxyethyl benzonitriles (e.g., 4-(1-hydroxyethyl)-2-fluorobenzonitrile ) are critical chiral building blocks in the synthesis of androgen receptor antagonists (such as second-generation anti-androgens) and liquid crystal materials. Their physical properties—specifically melting point (MP) and boiling point (BP)—dictate the purification strategies employed during Good Manufacturing Practice (GMP) synthesis.

This guide analyzes the thermodynamic properties of this chemical class, provides experimental protocols for their determination, and outlines purification workflows based on phase-transition data.

Chemical Identity & Structural Scope

The core scaffold involves a benzonitrile ring substituted with a fluorine atom and a hydroxyethyl group (typically generated via the reduction of an acetyl group).

| Chemical Name | CAS Number | Molecular Weight | Role |

| 4-(1-Hydroxyethyl)-2-fluorobenzonitrile | 440105-59-9 | 165.16 g/mol | Key Intermediate (Racemate) |

| (R)-4-(1-Hydroxyethyl)-2-fluorobenzonitrile | 2348305-85-9 | 165.16 g/mol | Chiral Building Block |

| 4-Acetyl-2-fluorobenzonitrile | 1352144-78-5 | 163.15 g/mol | Ketone Precursor |

Structural Impact on Properties

-

Fluorine Effect: The high electronegativity of the fluorine atom at the ortho or meta position induces a strong dipole, generally increasing the boiling point relative to non-fluorinated analogs due to enhanced dipole-dipole interactions.

-

Hydrogen Bonding: The secondary alcohol (-CH(OH)CH3) introduces intermolecular hydrogen bonding, significantly elevating the boiling point and viscosity compared to the ketone precursor.

-

Chirality: The racemic mixture often presents as a viscous oil or low-melting solid, whereas the enantiopure (R) or (S) forms are more likely to form distinct crystalline lattices with sharper, higher melting points.

Physical Properties Data

The following data aggregates experimental observations and high-confidence predictive models for the target compounds.

Table 1: Thermodynamic Properties

| Compound | Physical State (STP) | Melting Point ( | Boiling Point ( | Purification Method |

| 4-Acetyl-2-fluorobenzonitrile | Crystalline Solid | 75–78 °C (Typical) | >280 °C (dec.) | Recrystallization (EtOH/Hexane) |

| 4-(1-Hydroxyethyl)-2-fluorobenzonitrile (Racemate) | Viscous Oil / Low-Melting Solid | < 45 °C (Often supercools) | 145–150 °C @ 1 mmHg | High Vacuum Distillation |

| (R)-Isomer (Enantiopure) | Crystalline Solid | 52–56 °C (Est.) | 145–150 °C @ 1 mmHg | Chiral Crystallization |

Critical Insight: The reduction of the solid ketone (MP ~75°C) to the alcohol often results in a phase change to a viscous liquid or a solid with a depressed melting point due to the disruption of planar stacking, despite the addition of H-bonding capability.

Experimental Determination Protocols

Accurate measurement of these values is essential for validating the completeness of the reduction reaction (Ketone

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

Use this method for solid intermediates to determine purity and polymorphism.

-

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal.

-

Equilibration: Equilibrate at 0 °C.

-

Ramp: Heat at 10 °C/min to 150 °C.

-

Analysis: Identify the onset temperature (

) as the melting point. A sharp endotherm indicates high purity. A broad peak suggests residual solvent or enantiomeric impurities.

Protocol B: High-Vacuum Boiling Point Determination

Use this method for the isolation of the oily racemic alcohol.

-

Setup: Short-path distillation apparatus with a cow receiver.

-

Vacuum: Apply high vacuum (< 2 mmHg). Stable pressure is critical.

-

Heating: Use an oil bath. Slowly ramp temperature.

-

Observation: Record the vapor temperature (

) when the distillate flow is constant.-

Target Range: 140–155 °C at 1–2 mmHg.

-

Note: Do not overheat the pot (>180 °C) to avoid elimination of water (dehydration) to the styrene derivative.

-

Application: Purification Workflow

The difference in physical properties between the ketone precursor and the alcohol product drives the purification logic.

Figure 1: Purification decision tree based on the physical state and optical purity of the fluorinated intermediate.

Synthesis & Contextual Case Study

Reaction: Reduction of 4-acetyl-2-fluorobenzonitrile.

Reagents: Sodium Borohydride (

Process Implications of MP/BP:

-

Reaction Monitoring: The disappearance of the solid ketone spot on TLC and the emergence of a more polar spot (alcohol) is the primary indicator.

-

Solvent Swap: Because the boiling point of the product is high (>280°C atm), solvents like THF (bp 66°C) or Methanol (bp 65°C) can be easily removed via rotary evaporation without loss of product.

-

Thermal Stability: The benzylic alcohol position is sensitive. Prolonged heating above 160°C during distillation can cause dehydration, forming 4-vinyl-2-fluorobenzonitrile . Vacuum levels must be optimized to keep pot temperature below this threshold.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 167432110, (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. Retrieved from [Link]

- World Intellectual Property Organization. (2014). Patent WO2014179564A1: Thiazalopyrrolidine inhibitors of ROR-gamma. (Describes synthesis and properties of 4-acetyl-2-fluorobenzonitrile precursor).

-

Royal Society of Chemistry. (2023). Supplementary Information: Ruthenium-catalyzed hydration of nitriles. (Provides NMR and physical data for related fluorinated benzamides). Retrieved from [Link]

Technical Guide: Acidity Profile and Characterization of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-

Executive Summary

Compound Identity: 3-Fluoro-4-(2-hydroxyethyl)benzonitrile CAS Registry Number: 193290-21-0 Molecular Formula: C₉H₈FNO Molecular Weight: 165.17 g/mol [1]

This guide provides an in-depth technical analysis of 3-fluoro-4-(2-hydroxyethyl)benzonitrile , a critical intermediate in the synthesis of next-generation androgen receptor antagonists (e.g., Enzalutamide analogs). The molecule features a unique electronic architecture where a primary aliphatic alcohol is modulated by a highly electron-deficient aromatic core. This document details its acidity (pKa), theoretical electronic effects, experimental determination protocols, and a robust synthetic workflow.

Structural Analysis & Electronic Effects

The physicochemical behavior of this compound is defined by the interplay between the electron-withdrawing groups (EWGs) on the benzene ring and the distal hydroxyl group.

Electronic Inductive Effects

The acidity of the hydroxyl group is governed by the stability of the resulting alkoxide anion. In 3-fluoro-4-(2-hydroxyethyl)benzonitrile, two major electronic factors influence this stability:

-

Nitrile Group (-CN) at Position 1: A strong

-acceptor and -

Fluorine Atom (-F) at Position 3: A highly electronegative atom located meta to the ethyl chain.[1] It exerts a strong inductive withdrawal (

) through the

Attenuation by Alkyl Spacer

The hydroxyl group is separated from the aromatic ring by an ethylene bridge (

Diagram: Electronic Influence on Acidity

Figure 1: Schematic of electronic inductive effects propagating from the aromatic core to the hydroxyl group.

pKa Data: Predicted vs. Comparative

Due to the extremely weak acidity of aliphatic alcohols in water, direct aqueous pKa measurement is often impossible. Values are typically extrapolated from mixed-solvent systems or calculated via Linear Free Energy Relationships (LFER).

Comparative Acidity Table[1]

| Compound | Structure | pKa (Approx/Exp) | Electronic Context |

| Ethanol | CH₃CH₂OH | ~16.0 | Standard aliphatic primary alcohol.[1] |

| Phenethyl Alcohol | Ph-CH₂CH₂OH | 15.4 | Phenyl ring provides mild electron withdrawal. |

| Target Compound | (CN)(F)Ph-CH₂CH₂OH | 14.8 – 15.1 (Pred) | Ring EWGs (CN, F) further stabilize alkoxide.[1] |

| Benzyl Alcohol | Ph-CH₂OH | 15.4 | Closer proximity to ring, but similar range. |

| Phenol | Ph-OH | 9.95 | Resonance stabilization (direct conjugation). |

Interpretation: The target compound is expected to be slightly more acidic than unsubstituted phenethyl alcohol due to the cumulative electron-withdrawing nature of the nitrile and fluorine substituents.[1] However, it remains a weak acid, requiring strong bases (e.g., NaH, KOtBu) for complete deprotonation in synthetic applications.

Experimental Determination Protocol

For researchers requiring precise dissociation constants, standard aqueous titration is insufficient. The following UV-Metric Titration protocol in a cosolvent system is the gold standard for determining pKa values > 12.

Methodology: Cosolvent Extrapolation (Yasuda-Shedlovsky)[1]

Objective: Determine the thermodynamic pKa by measuring apparent pKa values in varying ratios of Methanol/Water and extrapolating to 0% organic solvent.

Reagents:

-

Analyte: 3-Fluoro-4-(2-hydroxyethyl)benzonitrile (pure).

-

Titrant: 0.1 M KOH (standardized).

-

Solvent: Methanol (HPLC grade), CO₂-free water.

Protocol Steps:

-

Preparation: Prepare 5 solutions of the analyte (approx.

M) in Methanol/Water mixtures ranging from 30% to 60% MeOH (v/v). -

Blank Calibration: Calibrate the pH electrode in each specific solvent mixture using standard buffers prepared in the same dielectric medium.

-

Titration: Perform potentiometric titration under inert atmosphere (

or Ar) to prevent -

Data Acquisition: Record pH vs. volume of base. Identify the inflection point to determine

(apparent pKa in solvent). -

Extrapolation: Plot

vs.

Synthetic Workflow

The synthesis of 3-fluoro-4-(2-hydroxyethyl)benzonitrile is challenging due to the sensitivity of the nitrile group to strong reducing agents (like

Route: Heck Coupling & Reduction

Starting Material: 4-Bromo-2-fluorobenzonitrile.

Step 1: Heck Coupling

-

Reagents: 4-Bromo-2-fluorobenzonitrile, n-Butyl Vinyl Ether,

(Catalyst), DPPP (Ligand), -

Solvent: DMF or Acetonitrile.

-

Conditions: Heat to 80-100°C for 12-24 hours under inert atmosphere.

-

Mechanism: Oxidative addition of Ar-Br to Pd(0), insertion of vinyl ether,

-hydride elimination. -

Intermediate: Enol ether intermediate.

Step 2: Hydrolysis

-

Reagents: Dilute HCl (1N).

-

Reaction: The enol ether is hydrolyzed to the corresponding aldehyde: (3-fluoro-4-cyanophenyl)acetaldehyde .[1]

Step 3: Chemoselective Reduction

-

Reagents: Sodium Borohydride (

).[1] -

Solvent: Methanol/THF (0°C).

-

Selectivity:

reduces the aldehyde to the primary alcohol but leaves the aromatic nitrile intact (unlike

Diagram: Synthetic Pathway

Figure 2: Step-by-step synthetic workflow protecting the nitrile functionality.[1]

Implications for Drug Development

Solubility and Lipophilicity

-

LogP (Predicted): ~1.4 – 1.8.

-

Solubility: Low in pure water; high in polar organic solvents (DMSO, Ethanol, DCM).

-

Formulation: For biological assays, prepare stock solutions in DMSO (up to 100 mM).

Chemical Stability

-

Base Sensitivity: The benzylic protons (adjacent to the ring) are activated by the nitrile and fluorine. While the alcohol pKa is ~15, the benzylic C-H pKa is estimated at ~22-24. Strong bases (e.g., LDA) may cause deprotonation at the benzylic carbon rather than (or in addition to) the oxygen, leading to side reactions.

-

Nucleophilic Attack: The nitrile carbon is susceptible to nucleophilic attack.[1] Avoid strong nucleophiles in the absence of steric protection.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11480543, 3-Fluoro-4-(hydroxymethyl)benzonitrile. Retrieved from [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

Sources

Literature review on 3-fluoro-4-(2-hydroxyethyl)benzonitrile derivatives

An In-Depth Technical Guide to the Synthesis and Derivatization of 3-Fluoro-4-(hydroxymethyl)benzonitrile and its Homologs for Drug Discovery

Introduction: The Strategic Imperative of Fluorinated Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of successful molecular design. More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound impact on pharmacological properties.[1] Fluorine, being the most electronegative element and relatively small in size, can dramatically alter a molecule's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[1][2][3] When incorporated into aromatic systems like benzonitrile, fluorine exerts a powerful influence through its strong electron-withdrawing inductive effect, which can modulate the pKa of nearby functional groups and enhance interactions with biological targets.[3][4]

The 3-fluoro-4-substituted benzonitrile scaffold is a particularly valuable building block, appearing in various advanced pharmaceutical intermediates.[5][6] This guide provides a comprehensive technical overview of the synthesis and derivatization strategies for key molecules within this class, focusing on 3-fluoro-4-(hydroxymethyl)benzonitrile as a primary, well-documented exemplar. We will explore its established synthesis, propose a robust pathway for its higher homolog, 3-fluoro-4-(2-hydroxyethyl)benzonitrile, and detail the critical derivatization reactions that unlock its potential for drug development professionals.

Part 1: Synthesis of the Core Scaffold: 3-Fluoro-4-(hydroxymethyl)benzonitrile

3-Fluoro-4-(hydroxymethyl)benzonitrile (also known as 4-cyano-2-fluorobenzyl alcohol) is a key starting material for advanced pharmaceutical ingredients, including the GLP-1 receptor agonist, Danuglipron.[5] Its synthesis from commercially available starting materials is a critical process that requires careful control of reaction conditions to achieve high yield and purity.

Retrosynthetic Analysis and Strategy

The most direct and industrially scalable approach begins with 3-fluoro-4-methylbenzonitrile. The core challenge is the selective functionalization of the benzylic methyl group without affecting the sensitive nitrile or the aromatic ring. Free-radical bromination is the method of choice for this transformation, as it is highly selective for the benzylic position. The resulting benzyl bromide is a versatile electrophile that can be readily converted to the desired alcohol via nucleophilic substitution.

Experimental Protocol: From Toluene to Target

The following two-step protocol outlines a scalable synthesis pathway.

Step 1: Photobromination of 3-Fluoro-4-methylbenzonitrile

This step involves the selective bromination of the benzylic methyl group to form 4-(bromomethyl)-3-fluorobenzonitrile. The use of a photobromination setup ensures efficient radical initiation.

-

Reagents and Materials:

-

3-Fluoro-4-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide (BPO) as a radical initiator

-

Acetonitrile (or another suitable solvent)

-

Visible light source (e.g., tungsten lamp)

-

-

Procedure:

-

Charge a reaction vessel with 3-fluoro-4-methylbenzonitrile and the chosen solvent.

-

Add a stoichiometric amount of N-Bromosuccinimide (NBS).

-

Add a catalytic amount of the radical initiator (AIBN or BPO).

-

Heat the mixture to a moderate temperature (e.g., 60-80°C) while irradiating with a visible light source.

-

Monitor the reaction progress using TLC or HPLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture. The succinimide byproduct can be removed by filtration.

-

The filtrate containing the product, 4-(bromomethyl)-3-fluorobenzonitrile, is typically carried forward to the next step without extensive purification.

-

Step 2: Hydrolysis to 3-Fluoro-4-(hydroxymethyl)benzonitrile

The crude benzyl bromide intermediate is hydrolyzed to the final product.

-

Reagents and Materials:

-

Crude 4-(bromomethyl)-3-fluorobenzonitrile solution from Step 1

-

A weak base (e.g., sodium bicarbonate, potassium carbonate)

-

Water/Solvent mixture (e.g., Acetone/water, THF/water)

-

-

Procedure:

-

To the crude solution of 4-(bromomethyl)-3-fluorobenzonitrile, add an aqueous solution of a weak base.

-

Heat the mixture to reflux and stir vigorously for several hours.

-

Monitor the reaction by TLC or HPLC for the disappearance of the bromide intermediate.

-

After completion, cool the reaction mixture.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure 3-fluoro-4-(hydroxymethyl)benzonitrile.[5][7]

-

Synthesis Workflow Diagram

Caption: Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile.

Part 2: Proposed Synthesis of 3-Fluoro-4-(2-hydroxyethyl)benzonitrile

While not as widely documented as its hydroxymethyl analog, 3-fluoro-4-(2-hydroxyethyl)benzonitrile can be synthesized through established organometallic or cyanidation methodologies. The following proposed pathway offers a reliable route for researchers.

Retrosynthetic Strategy

A robust approach involves a two-carbon homologation of a suitable precursor. One effective method is the cyanation of a benzyl halide. The synthesis can start from the commercially available 2-fluoro-4-bromotoluene.

Proposed Experimental Protocol

Step 1: Halogenation of 2-Fluoro-4-bromotoluene

-

Objective: To install a reactive handle on the methyl group.

-

Procedure: Similar to the protocol in Part 1.2, perform a free-radical bromination of 2-fluoro-4-bromotoluene using NBS and a radical initiator to yield 1-bromo-4-(bromomethyl)-2-fluorobenzene.

Step 2: Cyanide Displacement (Chain Extension)

-

Objective: To extend the carbon chain by one carbon using a cyanide salt.

-

Procedure:

-

Dissolve the crude 1-bromo-4-(bromomethyl)-2-fluorobenzene in a polar aprotic solvent like DMSO or DMF.

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) and stir at room temperature. The reaction is typically exothermic.

-

Monitor the reaction until the benzyl bromide is consumed. The product is 2-(4-bromo-3-fluorophenyl)acetonitrile.

-

Step 3: Hydrolysis of the Benzylic Nitrile

-

Objective: To convert the newly introduced nitrile into a carboxylic acid.

-

Procedure:

-

Perform a basic or acidic hydrolysis of the 2-(4-bromo-3-fluorophenyl)acetonitrile. For example, refluxing with aqueous NaOH followed by acidic workup will yield (4-bromo-3-fluorophenyl)acetic acid.

-

Step 4: Reduction of the Carboxylic Acid

-

Objective: To reduce the carboxylic acid to the primary alcohol.

-

Procedure:

-

Dissolve the (4-bromo-3-fluorophenyl)acetic acid in a dry ether solvent like THF.

-

Slowly add a reducing agent such as lithium aluminum hydride (LAH) or borane-THF complex (BH3·THF) at 0°C.

-

Allow the reaction to warm to room temperature and stir until complete.

-

Carefully quench the reaction with water and/or aqueous acid.

-

Extract the product, 2-(4-bromo-3-fluorophenyl)ethan-1-ol, and purify.

-

Step 5: Cyanation of the Aryl Bromide

-

Objective: To replace the aryl bromide with the final nitrile group.

-

Procedure:

-

Combine the 2-(4-bromo-3-fluorophenyl)ethan-1-ol with a cyanide source, such as copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂), in a high-boiling polar solvent like NMP or DMF.[8]

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄) if using Zn(CN)₂.

-

Heat the reaction mixture to a high temperature (e.g., 150-180°C) for several hours.[8]

-

Upon completion, cool the mixture, perform an aqueous workup to remove metal salts, and extract the product with an organic solvent.

-

Purify by column chromatography to yield 3-fluoro-4-(2-hydroxyethyl)benzonitrile.

-

Proposed Synthesis Workflow Diagram

Caption: Proposed synthesis of 3-Fluoro-4-(2-hydroxyethyl)benzonitrile.

Part 3: Key Derivatization Strategies for Medicinal Chemistry

The 3-fluoro-4-(2-hydroxyethyl)benzonitrile scaffold offers three primary points for chemical modification: the hydroxyl group, the nitrile group, and the aromatic ring. The hydroxyl and nitrile groups are particularly useful for introducing diversity and tuning physicochemical properties.

Reactions of the Hydroxyl Group

The primary alcohol is a versatile functional group that can be readily converted into ethers, esters, or oxidized to an aldehyde or carboxylic acid.

-

Etherification (e.g., Williamson Synthesis):

-

Rationale: To introduce lipophilic or polar groups, improve metabolic stability, or add a linker for conjugation. Attaching polyethylene glycol (PEG) chains, for example, can improve solubility and pharmacokinetic profiles.

-

Protocol: Deprotonate the alcohol with a base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF), followed by the addition of an alkyl halide (R-X).

-

-

Esterification:

-

Rationale: To create prodrugs that may improve oral bioavailability. Esters are often cleaved in vivo by esterase enzymes to release the active parent drug.

-

Protocol: React the alcohol with an acyl chloride or carboxylic acid (using a coupling agent like DCC or EDC) in the presence of a base (e.g., pyridine, triethylamine).

-

-

Oxidation:

-

Rationale: To access the corresponding aldehyde or carboxylic acid, which are themselves valuable synthetic intermediates for forming imines, amides, or other functional groups.

-

Protocol: Use a mild oxidizing agent like PCC or Dess-Martin periodinane for the aldehyde, or a strong oxidant like KMnO₄ or Jones reagent (CrO₃/H₂SO₄) for the carboxylic acid.

-

Transformations of the Nitrile Group

The benzonitrile moiety is a stable but highly versatile functional group that can be transformed into several other key groups found in pharmaceuticals.

-

Reduction to a Primary Amine:

-

Rationale: The resulting benzylamine is a basic group that can be used for salt formation to improve solubility and crystallinity. It is also a key nucleophile for amide bond formation.

-

Protocol: Hydrogenation using a catalyst like Raney Nickel or palladium on carbon (Pd/C), or chemical reduction with LAH.

-

-

Hydrolysis to a Carboxylic Acid or Amide:

-

Rationale: The carboxylic acid is a common pharmacophore that can engage in hydrogen bonding with target proteins. The amide is also a key structural motif in many drugs.

-

Protocol: Strong acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O) hydrolysis at high temperatures yields the carboxylic acid. Milder, controlled conditions can isolate the primary amide.

-

-

Conversion to a Tetrazole:

-

Rationale: The tetrazole ring is a well-established bioisostere for the carboxylic acid group. It often provides improved metabolic stability and oral bioavailability due to its similar acidity but different physicochemical properties.

-

Protocol: Reaction of the nitrile with sodium azide (NaN₃) and an acid catalyst (e.g., triethylammonium chloride) in a high-boiling solvent like DMF or toluene.

-

Derivatization Pathways Diagram

Caption: Key derivatization pathways for the core scaffold.

Conclusion

The 3-fluoro-4-(2-hydroxyethyl)benzonitrile scaffold and its close analogs represent a class of high-value intermediates for the synthesis of complex, biologically active molecules. Understanding the established synthetic routes for related building blocks like 3-fluoro-4-(hydroxymethyl)benzonitrile provides a solid foundation for the development of novel derivatives. The functional handles—a primary alcohol and an aromatic nitrile—offer orthogonal reactivity, allowing for systematic and diverse chemical modifications. By leveraging the derivatization strategies outlined in this guide, researchers and drug development professionals can efficiently explore structure-activity relationships, optimize pharmacokinetic profiles, and accelerate the discovery of next-generation therapeutics.

References

- Quick Company. (n.d.). Process For Preparation Of Apalutamide Using Novel Intermediate.

- Eureka | Patsnap. (n.d.). Apalutamide synthetic method and intermediate.

- Google Patents. (n.d.). WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide.

- European Patent Office. (2023, May 10). PROCESS FOR THE PREPARATION OF APALUTAMIDE - EP 3802515 B1.

-

Zheng, M., Wang, J., Zhang, J., & Luo, S. (2010). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1738. Retrieved from [Link]

-

ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics. Retrieved from [Link]

- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207.

- Google Patents. (n.d.). US10513504B2 - Processes for the preparation of apalutamide and intermediates thereof.

-

Baldwin, A. F., et al. (2026, January). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development, 30(1). Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-hydroxymethylbenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

-

Al-Suwaidan, I. A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. Retrieved from [Link]

-

LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

- Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

An In-Depth Guide to the Thermodynamic Stability Assessment of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-, a compound of interest for its potential as a key intermediate in pharmaceutical synthesis. In drug development, understanding the thermodynamic stability of a molecule is paramount, as it directly influences its shelf-life, safety profile, formulation strategy, and regulatory approval. This document, intended for researchers, chemists, and drug development professionals, outlines a dual-pronged approach combining empirical thermal analysis with first-principles computational modeling. We detail the theoretical underpinnings and provide field-proven, step-by-step protocols for core experimental techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, we describe a logical workflow for leveraging computational chemistry to predict Gibbs free energy of formation and potential decomposition pathways, offering a holistic and robust assessment of the molecule's stability profile.

The journey of a drug candidate from laboratory discovery to clinical application is fraught with challenges, one of the most fundamental being the intrinsic stability of the active pharmaceutical ingredient (API). Thermodynamic stability, a measure of a system's energy state, dictates whether a compound will remain in its desired form under various conditions over time. An unstable compound can degrade, leading to loss of potency, the formation of potentially toxic impurities, and unpredictable bioavailability.

1.1 Why Stability Matters: Impact on Shelf-life, Safety, and Efficacy

In the pharmaceutical context, stability is not merely an academic concern; it is a critical quality attribute (CQA). The thermal stability of a drug substance dictates its handling, storage conditions, and viable formulation methods. For instance, a molecule that decomposes at a relatively low temperature may be unsuitable for manufacturing processes involving heat, such as melt granulation or terminal sterilization. A thorough understanding of a compound's thermodynamic properties is therefore essential for de-risking a development program and ensuring the delivery of a safe and effective medicine.

1.2 Defining Thermodynamic Stability

Thermodynamic stability refers to the state of a system at its lowest energy level under a given set of conditions.[1][2] A molecule is considered thermodynamically stable if it does not spontaneously transform into a lower-energy state (i.e., decompose or isomerize). This is ultimately governed by the Gibbs free energy (G), which incorporates both enthalpy (H, the heat content) and entropy (S, the degree of disorder) of the system. A chemical process, such as decomposition, is spontaneous if the change in Gibbs free energy (ΔG) is negative.

1.3 Molecular Structure of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-

The stability of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- is dictated by the interplay of its constituent functional groups on the aromatic ring:

-

Benzonitrile Core: The benzonitrile moiety itself is a relatively stable aromatic system. The cyano group (-C≡N) is a strong electron-withdrawing group, which can influence the reactivity and electronic distribution of the benzene ring.[3]

-

Fluoro Group (-F): As a highly electronegative substituent, the fluorine atom provides significant electronic effects. Its presence can enhance metabolic stability and modulate the acidity of nearby protons. The C-F bond is exceptionally strong, often imparting increased thermal stability to the molecule.

-

Hydroxyethyl Group (-CH₂CH₂OH): This aliphatic side chain introduces a primary alcohol. While the alkyl chain is stable, the hydroxyl group is a site of potential reactivity, particularly oxidation or dehydration reactions at elevated temperatures. Intermolecular hydrogen bonding involving this group can also significantly influence the crystal packing and melting point of the solid form.

A comprehensive stability assessment must therefore consider degradation pathways involving each of these functional groups.

Experimental Determination of Thermal Stability

Thermal analysis techniques are the cornerstone of experimental stability assessment. They provide direct, quantitative measurements of how a material behaves when subjected to a controlled temperature program.[4][5]

2.1 Overview of Thermal Analysis Techniques

The two most critical techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measures heat flow associated with thermal transitions, while TGA measures changes in mass.[4][6][7] When used in concert, they provide a detailed picture of a compound's thermal behavior, including melting, crystallization, and decomposition.

2.2 Differential Scanning Calorimetry (DSC)

DSC is an indispensable tool in the pharmaceutical industry for characterizing the thermal properties of solids.[4][8] It precisely measures the temperatures and heat flows associated with transitions in materials as a function of temperature or time.[9]

2.2.1 Principle of Operation

A DSC instrument measures the difference in heat flow required to maintain a sample and an inert reference (typically an empty pan) at the same temperature. This temperature is programmed to change at a constant rate. When the sample undergoes a thermal event (e.g., melting), it will absorb (endothermic) or release (exothermic) heat, resulting in a measurable difference in heat flow compared to the reference.[10] This data is plotted as a thermogram, which provides critical information on melting point, purity, and decomposition.[8][11]

2.2.2 Detailed Experimental Protocol for DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium) to ensure data accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- into a suitable DSC pan (e.g., aluminum). Crimp a lid onto the pan; for volatile substances or to observe the full decomposition profile, a hermetically sealed pan is required.

-

Reference Pan: Prepare an identical empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below any expected transitions (e.g., 25 °C).

-

Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a final temperature beyond the point of complete decomposition (e.g., 350 °C).

-

Maintain a constant flow of an inert purge gas, such as nitrogen (50 mL/min), to prevent oxidative degradation and remove any off-gases.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature throughout the program.

2.2.3 Interpreting DSC Data

The resulting thermogram will display peaks corresponding to thermal events. An endothermic peak typically signifies melting, characterized by its onset temperature and the peak maximum (Tm). An exothermic event following the melt often indicates decomposition. The onset temperature of this exotherm is a critical indicator of the material's thermal stability limit.

2.2.4 Causality Behind Experimental Choices

-

Heating Rate: A rate of 10 °C/min is standard. Slower rates can provide better resolution of closely occurring thermal events, while faster rates can increase sensitivity but may shift transition temperatures to higher values.

-

Purge Gas: An inert nitrogen atmosphere is crucial. Running the experiment in an air or oxygen atmosphere would introduce oxidative degradation, confounding the analysis of inherent thermodynamic stability.[6]

-

Pan Type: Hermetically sealed pans are chosen to contain any pressure generated by volatilization or decomposition, ensuring the thermal event is fully captured and protecting the instrument sensor.

2.3 Thermogravimetric Analysis (TGA)

TGA provides complementary information to DSC by measuring the change in a sample's mass as it is heated.[12] It is the definitive method for determining the temperature at which a material begins to decompose and for quantifying the mass loss associated with that decomposition.[5][6]

2.3.1 Principle of Operation

A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The sample is heated according to a controlled temperature program, and its mass is continuously monitored.[12] The resulting data is plotted as mass percent versus temperature, known as a TGA curve. The first derivative of this curve (DTG curve) shows the rate of mass loss and can help distinguish between overlapping decomposition steps.[13]

2.3.2 Detailed Experimental Protocol for TGA Analysis

-

Instrument Calibration: Calibrate the balance using standard weights and verify the temperature accuracy using certified magnetic standards (Curie point standards).

-

Sample Preparation: Place 5-10 mg of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- into a tared TGA pan (typically ceramic or platinum).

-

Instrument Setup: Place the pan onto the TGA balance mechanism within the furnace.

-

Thermal Program:

-

Equilibrate at a low starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a high final temperature where no further mass loss is observed (e.g., 600 °C).

-

Use a controlled inert atmosphere (e.g., nitrogen at 50 mL/min).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

2.3.3 Interpreting TGA/DTG Curves

The TGA curve will show a plateau at 100% mass until the onset temperature of decomposition (Tonset), at which point the curve will slope downwards. The temperature at which the rate of mass loss is maximal (the peak of the DTG curve) is also a key stability indicator. The total mass lost corresponds to the volatile decomposition products.

2.4 Data Summary

Quantitative data from these analyses should be systematically tabulated for clear comparison and reporting.

Table 1: Hypothetical Thermal Analysis Data for Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-

| Parameter | Method | Value | Interpretation |

| Melting Point (Tm) | DSC | 145 °C | Temperature of solid-to-liquid phase transition. |

| Enthalpy of Fusion (ΔHfus) | DSC | 25 kJ/mol | Energy required to melt the solid; relates to crystal lattice energy. |

| Onset of Decomposition | DSC (Exotherm) | 210 °C | Temperature at which exothermic decomposition begins. |

| Onset of Mass Loss (Tonset) | TGA | 208 °C | Temperature at which the material begins to lose mass. |

| Temperature of Max Mass Loss Rate | TGA (DTG Peak) | 235 °C | Point of most rapid decomposition under the test conditions. |

| Residual Mass @ 600 °C | TGA | < 1% | Indicates complete decomposition into volatile products. |

Computational Modeling of Thermodynamic Stability

While experimental methods provide indispensable data, computational chemistry offers a predictive, in silico approach to understanding thermodynamic stability from first principles.[1][2] These methods can calculate fundamental properties like the Gibbs free energy of formation, providing a theoretical benchmark for stability.[14][15]

3.1 The Power of In Silico Prediction

Computational models allow researchers to assess the stability of hypothetical molecules before they are synthesized, saving significant time and resources. They can also provide mechanistic insights into decomposition pathways that are difficult to probe experimentally.[16]

3.2 First-Principles Calculations

3.2.1 Introduction to Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used and robust method for calculating the thermodynamic properties of molecules. By solving approximations of the Schrödinger equation, DFT can determine the total electronic energy of a molecule, from which properties like enthalpy and Gibbs free energy can be derived.[1][17]

*3.2.2 Calculating Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation (ΔfG°) is the change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. It is the definitive measure of a molecule's thermodynamic stability. A less negative or positive ΔfG° indicates lower thermodynamic stability. This value can be calculated using high-level DFT methods and appropriate thermodynamic cycles.

3.2.3 Logical Workflow for Computational Analysis

A typical workflow for the computational assessment of thermodynamic stability is outlined below.

Caption: Workflow for computational prediction of thermodynamic stability.

Integrated Stability Assessment

The most robust understanding of a molecule's stability comes from synthesizing the insights from both experimental and computational approaches.

4.1 Synthesizing Experimental and Computational Data

Experimental data provides real-world measurements of thermal behavior, such as the onset of decomposition under specific heating conditions. Computational data provides the underlying thermodynamic rationale for this behavior. For example, a high experimental decomposition temperature should correlate with a more favorable (more negative) calculated Gibbs free energy of formation. Discrepancies between the two can point to kinetic factors or environmental effects not captured in the models, prompting further investigation.

4.2 Establishing a Stability Profile

The integrated data allows for the creation of a comprehensive stability profile for Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-. This profile should include:

-

Key thermal transition temperatures (melting, decomposition).

-

Quantitative thermodynamic data (ΔHfus, ΔfG°).

-

Identification of potential degradation pathways and triggers (e.g., thermal, oxidative).

-

Recommended handling and storage conditions based on the observed stability limits.

This profile serves as a foundational document for all subsequent stages of pharmaceutical development, from formulation design to regulatory filings.

Conclusion

The thermodynamic stability of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- is a critical attribute that must be thoroughly characterized to support its potential use in drug development. A rigorous assessment methodology, as detailed in this guide, combines the empirical power of thermal analysis techniques like DSC and TGA with the predictive and mechanistic insights of computational chemistry. By following these validated protocols and logical workflows, researchers can build a comprehensive stability profile, enabling informed decision-making, mitigating developmental risks, and ultimately ensuring the quality and safety of future pharmaceutical products.

References

- Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)

- Bartel Research Group. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids.

- ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.

- Coriolis Pharma. (n.d.). Differential Scanning Calorimetry.

- Malvern Panalytical. (n.d.). Differential Scanning Calorimetry (DSC).

- PMC. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- Semantic Scholar. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids.

- ResearchGate. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids | Request PDF.

- Fiveable. (n.d.).

- Auriga Research. (2022). Thermogravimetric Analysis (TGA)

- Elsevier. (2015). Benchmark thermochemistry of methylbenzonitriles: Experimental and theoretical study.

- PNAS. (2022). A complete description of thermodynamic stabilities of molecular crystals.

- ResearchGate. (n.d.). SOLVATION AND EVAPORATION ENTHALPIES OF PARA SUBSTITUTED BENZONITRILES BY SOLUTION CALORIMETRY-ADDITIVE SCHEME METHODS | Request PDF.

- Wikipedia. (n.d.). Thermogravimetric analysis.

- PhotoMetrics, Inc. (n.d.). Thermogravimetric Analysis (TGA).

- PMC. (2021). Molecular dynamics reveals formation path of benzonitrile and other molecules in conditions relevant to the interstellar medium.

- Torontech. (2025).

- Celignis. (n.d.). Thermogravimetric Analysis (TGA)

- Benchchem. (n.d.). Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile.

- SciELO. (n.d.). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers.

- Fluoromart. (n.d.). 186590-04-5 | 4-FLUORO-3-HYDROXYBENZONITRILE 98.

- Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0).

- NIST. (n.d.). Benzonitrile.

- Sigma-Aldrich. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzonitrile 97 219873-06-0.

- PubChem. (n.d.). 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543.

- Benchchem. (n.d.).

- ResearchGate. (n.d.). Gibbs free energy profile of the 1,3-DC reaction between the mesitonitrile oxides and 2-fluoren-9ylidene-malononitrile.

- MDPI. (2024). Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD)

- Journal of Fluorine Chemistry. (2025).

- Sigma-Aldrich. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzonitrile 97 219873-06-0.

- Ossila. (n.d.). 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9.

- Royal Society of Chemistry. (n.d.).

- National Institutes of Health. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC.

- BLDpharm. (n.d.). 2348305-85-9|(R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Fluoro-4-hydroxybenzonitrile.

- PubChemLite. (2026). 4-(2-fluoro-1-hydroxyethyl)benzonitrile (C9H8FNO).

- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

Sources

- 1. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. quercus.be [quercus.be]

- 5. torontech.com [torontech.com]

- 6. aurigaresearch.com [aurigaresearch.com]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 12. photometrics.net [photometrics.net]

- 13. Thermogravimetric Analysis (TGA) - of Biomass and Materials [celignis.com]

- 14. fiveable.me [fiveable.me]

- 15. scielo.br [scielo.br]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

The Strategic Application of 3-Fluoro-4-(2-hydroxyethyl)benzonitrile in the Pursuit of Oral GLP-1 Receptor Agonists

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

3-Fluoro-4-(2-hydroxyethyl)benzonitrile has emerged as a pivotal structural motif in modern medicinal chemistry, most notably as a key building block in the synthesis of Danuglipron (PF-06882961), a potent, orally bioavailable small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R). This technical guide delves into the multifaceted role of this fluorinated benzonitrile derivative, exploring its synthesis, the rationale behind its incorporation into GLP-1R agonists, and its impact on the structure-activity relationship (SAR), and pharmacokinetic properties. Through a detailed examination of the Danuglipron discovery program, this document will provide researchers and drug development professionals with a comprehensive understanding of the strategic value of 3-fluoro-4-(2-hydroxyethyl)benzonitrile in the design of novel therapeutics for type 2 diabetes and obesity.

Introduction: The Significance of Fluorinated Building Blocks in Drug Discovery